molecular formula C15H12ClFO B1327650 3'-Chloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-19-9

3'-Chloro-3-(4-fluorophenyl)propiophenone

Cat. No. B1327650
M. Wt: 262.7 g/mol
InChI Key: DASITHZZCXMUOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the synthesis of chalcone derivatives . Another method includes a synthetic route involving perbromination followed by protection of specific positions on the thiophene ring and subsequent bromine/fluorine exchange . These methods indicate that the synthesis of "3'-Chloro-3-(4-fluorophenyl)propiophenone" could potentially be achieved through similar synthetic strategies, involving halogenation and condensation steps.

Molecular Structure Analysis

Single crystal X-ray diffraction is a common technique used to determine the molecular structure of compounds, as seen in the studies of various chalcone derivatives . The molecular structure is crucial for understanding the reactivity and physical properties of the compound. For instance, the dihedral angles between terminal rings in chalcone derivatives can influence the molecule's overall shape and reactivity .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For example, the electropolymerization of thiophenic monomers has been attempted, although with limited success . Organotin esterification is another reaction that has been performed on related compounds, leading to a range of organotin esters with different properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using various spectroscopic and computational methods. FT-Raman and FT-IR spectroscopy have been used to record and interpret the vibrational spectra of chalcone derivatives . Computational methods such as DFT calculations provide insights into the electronic properties, including HOMO and LUMO energies, molecular electrostatic potential surfaces, and reactivity descriptors . These studies suggest that "3'-Chloro-3-(4-fluorophenyl)propiophenone" would likely exhibit similar spectroscopic features and electronic properties.

Scientific Research Applications

Synthesis and Spectral Analysis

Research in the field of organic chemistry has led to the synthesis of complex compounds related to 3'-Chloro-3-(4-fluorophenyl)propiophenone. For example, Satheeshkumar et al. (2017) synthesized compounds from amino benzophenones, exploring their photo-physical properties and chemical reactivity through quantum chemical studies (Satheeshkumar et al., 2017).

Asymmetric Synthesis in Drug Development

Choi et al. (2010) focused on asymmetric synthesis using Saccharomyces cerevisiae reductase, targeting compounds like 3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This approach highlights the role of microbial reductases in generating enantiomerically pure compounds, relevant to pharmaceutical research (Choi et al., 2010).

Material Science and Polymer Research

In material science, polymers incorporating chloro and fluoro phenyl groups have been synthesized. For instance, Humanski et al. (2018) synthesized novel polymers using trisubstituted ethylenes, demonstrating applications in material science due to their unique thermal and structural properties (Humanski et al., 2018).

Photophysics and Electrochemistry

The study of photophysics and electrochemistry is another application. Soudan et al. (2000) investigated the electrochemical modification of polythiophene films, shedding light on the potential use of such compounds in electronic and optoelectronic devices (Soudan et al., 2000).

Liquid Crystal Technology

G. Hegde et al. (2013) explored the photoalignment of nematic liquid crystals using derivatives of prop-2-enoates, which includes fluoro-substituted phenols. This research is significant for the development of advanced liquid crystal displays (LCDs) (Hegde et al., 2013).

Safety And Hazards

3’-Chloro-3-(4-fluorophenyl)propiophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASITHZZCXMUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644575
Record name 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(4-fluorophenyl)propiophenone

CAS RN

898768-19-9
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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